![molecular formula C11H13BrFN B1408231 1-(4-Bromo-3-fluorobenzyl)pyrrolidine CAS No. 1704095-96-4](/img/structure/B1408231.png)
1-(4-Bromo-3-fluorobenzyl)pyrrolidine
Overview
Description
“1-(4-Bromo-3-fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H13BrFN . It’s a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .Molecular Structure Analysis
The molecular weight of “1-(4-Bromo-3-fluorobenzyl)pyrrolidine” is 258.13 g/mol . The InChI key is URVLPLVDVTXGLX-UHFFFAOYSA-N . The structure is non-planar due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
“1-(4-Bromo-3-fluorobenzyl)pyrrolidine” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.13 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 279.8±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Crystal Structure
- 1-(4-Bromo-3-fluorobenzyl)pyrrolidine derivatives have been synthesized and used to form complexes in the field of inorganic chemistry. For example, Jing and Img (2003) synthesized two complexes involving 1-(4′ bromo 2′ fluorobenzyl)pyridinium and 1-(4′ bromo 2′ fluorobenzyl)pyrazinium, demonstrating the significance of the nature and size of the cation in the crystal packing of these complexes (Jing & Img, 2003).
Medicinal Applications
- The compound's derivatives have been studied for their potential in medical imaging and as pharmaceutical intermediates. For instance, Halldin et al. (1994) explored the use of NCQ 115, a selective dopamine D-2 receptor antagonist containing a 1-(4-fluorobenzyl)-2-pyrrolidinyl structure, as a potential 18F-labelled radioligand for positron emission tomography (PET) in brain studies (Halldin, Högberg, & Farde, 1994).
Organic Chemistry and Material Science
- In the domain of organic chemistry and material science, derivatives of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine have been used as intermediates and reagents for various syntheses. For instance, Hankovszky et al. (1989) used 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls, synthesized from 1-bromo-4-fluorobenzene, for spin-labelling studies (Hankovszky, Hideg, Lovas, Jerkovich, Rockenbauer, & Sohár, 1989).
Pharmaceutical Research
- Pharmaceutical research has also employed derivatives of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine. For example, Negoro et al. (1998) synthesized a series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors for potential use in treating diabetic complications (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).
Safety and Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Therefore, “1-(4-Bromo-3-fluorobenzyl)pyrrolidine” and other pyrrolidine derivatives have potential for further exploration in drug research and development .
properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGRKVXJFWVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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